molecular formula C26H23N3O2 B2381121 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 887885-61-2

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2381121
CAS RN: 887885-61-2
M. Wt: 409.489
InChI Key: YQWPSBWAWRSGKV-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties, and is a key component in many pharmaceutical drugs .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic component that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can also vary widely. For example, benzimidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiproliferative Activity and Structural Analysis

One study focused on the synthesis of a novel bioactive heterocycle closely related to the compound , evaluating its antiproliferative activity. The structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, with a significant emphasis on the compound's crystalline structure and intermolecular interactions. This research suggests potential applications in developing anticancer agents (Benaka Prasad et al., 2018).

Antioxidant and Xanthine Oxidase Inhibition

Another study synthesized and evaluated a series of compounds for their xanthine oxidase (XO) inhibition and antioxidant properties. The research highlighted the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress and XO activity (Lakshmi Ranganatha et al., 2014).

Tubulin Polymerization Inhibitors

Research on conjugates structurally similar to the specified compound demonstrated considerable cytotoxicity against various human cancer cell lines by inhibiting tubulin polymerization. This finding indicates a promising avenue for anticancer drug development (Mullagiri et al., 2018).

Antimicrobial Activity

A study synthesized new pyridine derivatives, including compounds with similar structures, and screened them for antimicrobial activity. This research highlights the potential application of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Fluorescence Properties for Zn2+ Detection

Another study synthesized a compound with a structural resemblance, exploring its UV and fluorescence properties. The compound demonstrated strong fluorescence upon coordination with Zn2+, suggesting its application as a fluorescent probe for Zn2+ detection (Wen-yao, 2012).

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can depend on the specific compound. Some benzimidazole derivatives are used in commercially available drugs and have been thoroughly tested for safety .

Future Directions

The future of benzimidazole derivatives in drug discovery looks promising due to their broad range of biological activities and the versatility of the benzimidazole moiety for chemical modifications .

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c30-26(24-18-7-1-5-11-22(18)31-23-12-6-2-8-19(23)24)29-15-13-17(14-16-29)25-27-20-9-3-4-10-21(20)28-25/h1-12,17,24H,13-16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPSBWAWRSGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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